molecular formula C19H36N2O3 B1663029 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid CAS No. 479413-68-8

12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid

Cat. No. B1663029
M. Wt: 340.5 g/mol
InChI Key: HPTJABJPZMULFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” is a medium-chain fatty acid . It has a molecular formula of C19H36N2O3 .


Molecular Structure Analysis

The molecular structure of “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” can be represented by the InChI string: InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24) . The corresponding canonical SMILES representation is C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid” is 340.5 g/mol . It has a computed XLogP3-AA value of 5 , indicating its lipophilicity. The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has 13 rotatable bonds , contributing to its flexibility. The exact mass and monoisotopic mass are both 340.27259301 g/mol . The topological polar surface area is 78.4 Ų , which can influence its permeability across biological membranes.

Scientific Research Applications

Biosynthesis of Nylon Monomers

12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid is potentially a key monomer in the biosynthesis of Nylon 12, a high-performance bioplastic. The research by Ahsan et al. (2018) illustrates the biosynthesis of ω-aminododecanoic acid, a similar compound, from renewable sources, highlighting its significance in the polymer industry. This process involved the construction of three artificial self-sufficient P450s and the use of a single-cell system for the biotransformation of dodecanoic acid to ω-aminododecanoic acid, achieving significantly higher productivity compared to previous methods (Ahsan et al., 2018).

Enzymatic Production of α,ω-Dicarboxylic Acids

In a related study, Lim et al. (2021) focused on the enzymatic production of α,ω-dicarboxylic acids (α,ω-DCAs), which are vital as raw materials in the chemical industry for producing various commodities and polymers like nylon 6,12. Their research optimized the production of dodecanedioic acid (DDDA) from corresponding ω-hydroxy fatty acid using a multi-enzyme cascade reaction (Lim et al., 2021).

Synthesis of Chiral Dodecanoic Acids

Görgen et al. (1989) conducted a study on the synthesis of chiral 12-phenyl(2H)dodecanoic acids, which are useful metabolic probes for evaluating the biosynthesis of 1-alkenes from fatty acids in plants and insects. This study provides insight into the stereochemical aspects of fatty acid biosynthesis, which could be relevant to understanding the properties of similar compounds like 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid (Görgen et al., 1989).

Applications in Polymer Industries

Research by Sarak et al. (2020) explored the biocatalytic reduction of amino fatty acids, including 12-amino-dodecanoic acid, into corresponding amino alcohols, which have numerous applications in polymer-based industries. This study demonstrates the potential of 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid in various polymer applications (Sarak et al., 2020).

Exploration of Novel Compounds

The synthesis of novel amino acids like 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid by Srivastava et al. (1997) highlights the exploration of compounds structurally similar to 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid for potential applications in various fields like BNCT (Boron Neutron Capture Therapy) (Srivastava et al., 1997).

properties

IUPAC Name

12-(cyclohexylcarbamoylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36N2O3/c22-18(23)15-11-6-4-2-1-3-5-7-12-16-20-19(24)21-17-13-9-8-10-14-17/h17H,1-16H2,(H,22,23)(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTJABJPZMULFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629291
Record name 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid

CAS RN

479413-68-8
Record name 12-[(Cyclohexylcarbamoyl)amino]dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Wang, C Yan, L Wang, C Ai, S Wang, C Shen… - Food & Function, 2023 - pubs.rsc.org
Ascophyllum nodosum polysaccharide (ANP) can protect against colonic inflammation but the underlying mechanism is still unclear. This study has determined the metabolites of gut …
Number of citations: 4 pubs.rsc.org
Z Yujiao, SUN Xiaona, T Weigong… - … Food Science & …, 2022 - search.ebscohost.com
The degrees to which the polysaccharide fucoidan (FUC) and its acid (AFUC) and oxidative degradation products (OFUC) are metabolized in the gut of BALB/c mice were investigated, …
Number of citations: 0 search.ebscohost.com
Z Liu, Y Zhang, C Ai, W Tian, C Wen, S Song… - Food Research …, 2022 - Elsevier
The prevention of obesity is an urgent need for worldwide public health. The scallop (Patinopecten yessoensis) skirt is the by-product of adductor processing. In order to explore the …
Number of citations: 26 www.sciencedirect.com
FI Heinis, S Alvarez, MT Andrews - Frontiers in Physiology, 2023 - ncbi.nlm.nih.gov
Mammalian hibernators undergo substantial changes in metabolic function throughout the seasonal hibernation cycle. We report here the polar metabolomic profile of white adipose …
Number of citations: 0 www.ncbi.nlm.nih.gov
Y You, H Song, C Yan, C Ai, Y Tong, B Zhu, S Song - Food & Function, 2022 - pubs.rsc.org
Due to its expanded farming and growing consumption, Caulerpa lentillifera has received extensive attention. In the present study, the physicochemical properties of insoluble dietary …
Number of citations: 5 pubs.rsc.org
D Vonarx - 2022 - search.proquest.com
Neurodegenerative tauopathies are a class of neurodegenerative disease characterized by the accumulation of tau protein into neurofibrillary tangles in the human brain. Alzheimer’s …
Number of citations: 0 search.proquest.com
Z Liu, Y Hu, X Tao, J Li, X Guo, G Liu, S Song… - Food Research …, 2023 - Elsevier
Sea cucumber sulfated polysaccharide (SCSPsj) is one of the dietary components which effectively modulates gut microbiota; however, the underlying mechanism remains unclear. In …
Number of citations: 4 www.sciencedirect.com
JC Schoeman, AC Harms, M van Weeghel… - Analytical and …, 2018 - Springer
Oxidative stress and inflammation are underlying pathogenic mechanisms associated with the progression of several pathological conditions and immunological responses. Elucidating …
Number of citations: 32 link.springer.com
MW Grzybowski, M Zwiener, H Jin… - BMC plant …, 2022 - bmcplantbiol.biomedcentral.com
Access to biologically available nitrogen is a key constraint on plant growth in both natural and agricultural settings. Variation in tolerance to nitrogen deficit stress and productivity in …
Number of citations: 3 bmcplantbiol.biomedcentral.com
J Jia, W Zheng, S Tang, S Song, C Ai - International Journal of Biological …, 2023 - Elsevier
The prevalence of ulcerative colitis (UC) poses a serious threat to human health. This study showed that fiber-deficient diet (FD) increased the susceptibility of mice to low dosage of DSS…
Number of citations: 3 www.sciencedirect.com

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